molecular formula C12H15NO3 B1387120 (2S)-2-[(4-Ethylphenyl)formamido]propanoic acid CAS No. 1160504-55-1

(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid

Cat. No.: B1387120
CAS No.: 1160504-55-1
M. Wt: 221.25 g/mol
InChI Key: YFRGQAFPMKPOQF-QMMMGPOBSA-N
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Description

(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a formamido group attached to the alpha carbon of the amino acid backbone, with an ethyl-substituted phenyl ring as a side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-Ethylphenyl)formamido]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-alanine and 4-ethylbenzaldehyde.

    Formation of Schiff Base: The amino group of (S)-alanine reacts with 4-ethylbenzaldehyde to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Formylation: The amine is subsequently formylated using formic acid or a formylating reagent to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the formamido group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines.

    Substitution: Nitro, halogen, or other substituted aromatic compounds.

Scientific Research Applications

(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biochemistry: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-Ethylphenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. The ethyl-substituted phenyl ring may also contribute to hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(4-Methylphenyl)formamido]propanoic acid: Similar structure with a methyl group instead of an ethyl group.

    (2S)-2-[(4-Chlorophenyl)formamido]propanoic acid: Contains a chlorine substituent on the phenyl ring.

    (2S)-2-[(4-Methoxyphenyl)formamido]propanoic acid: Features a methoxy group on the phenyl ring.

Uniqueness

(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural variation can lead to differences in pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

(2S)-2-[(4-ethylbenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-9-4-6-10(7-5-9)11(14)13-8(2)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRGQAFPMKPOQF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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